molecular formula C15H12N2O3 B5514365 4-(4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

4-(4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

Cat. No. B5514365
M. Wt: 268.27 g/mol
InChI Key: WUNNLMRNOJZGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol often involves multi-component reactions. For instance, Bade and Vedula (2015) described the efficient synthesis of similar pyrazole derivatives using a one-pot, four-component reaction, highlighting the ease and good yield of this method (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. Tang et al. (2014) synthesized a related compound and analyzed its structure using single-crystal X-ray diffraction, revealing significant dihedral angles between the pyrazole rings and the benzene ring system (Tang et al., 2014).

Chemical Reactions and Properties

In terms of chemical reactions, Portilla et al. (2007) studied the hydrogen-bonded structures of similar compounds, revealing complex sheets and chains formed by hydrogen bonds (Portilla et al., 2007).

Physical Properties Analysis

The physical properties, such as luminescence, of similar compounds have been a focus of research. For example, Tang et al. (2014) investigated the luminescent properties of their synthesized compound, contributing to the understanding of the physical characteristics of such molecules (Tang et al., 2014).

Chemical Properties Analysis

The chemical properties of similar compounds have been analyzed through various spectroscopic techniques. Viji et al. (2020) utilized techniques like IR, NMR, and molecular docking to understand the molecular structure and spectroscopic data of a related compound (Viji et al., 2020).

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Activity

    Novel pyrazole derivatives have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, indicating their potential as templates for the development of new antimicrobial agents. For instance, certain synthesized compounds displayed considerable activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi (Shaikh et al., 2014).

  • Anti-inflammatory Agents

    Pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their anti-inflammatory activity, showcasing the therapeutic potential of these compounds in treating inflammation-related disorders (Kendre et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibitors: A theoretical study on bipyrazolic-type organic compounds using density functional theory (DFT) elucidated their potential activity as corrosion inhibitors. This research suggests the application of pyrazole derivatives in protecting metals from corrosion, which is crucial for industrial applications (Wang et al., 2006).

Bioactivity and Pharmacological Potential

  • Antihyperglycemic Agents: Research into pyrazol-3-one derivatives has led to the identification of potent antihyperglycemic agents, demonstrating the role of these compounds in managing diabetes mellitus. The structure-activity relationship (SAR) studies highlighted their mechanism of action, primarily through the inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Environmental Chemistry and Sensor Development

  • Detection of Metal Ions: Pyrazoline derivatives have been investigated for their photophysical properties and utilized as fluorescent chemosensors for the detection of metal ions, such as Fe3+. This application is important for environmental monitoring and the development of diagnostic tools (Khan, 2020).

properties

IUPAC Name

4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-10-6-7-12(13(19)8-10)15-14(9-16-17-15)20-11-4-2-1-3-5-11/h1-9,18-19H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNNLMRNOJZGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.